molecular formula C13H22ClNO2 B1478723 2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)butan-1-one CAS No. 2098048-08-7

2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)butan-1-one

Cat. No.: B1478723
CAS No.: 2098048-08-7
M. Wt: 259.77 g/mol
InChI Key: ZNWRYHMTGSITJF-UHFFFAOYSA-N
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Description

2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)butan-1-one (CAS: 2098048-08-7) is a spirocyclic ketone derivative containing a fused oxa-azaspiro ring system. Its molecular formula is C₁₃H₂₂ClNO₂, with a molecular weight of 259.77 g/mol and a purity of ≥95% . The compound features a chloro-substituted butanone moiety linked to a 1-oxa-9-azaspiro[5.5]undecane scaffold, which confers unique steric and electronic properties.

Properties

IUPAC Name

2-chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22ClNO2/c1-2-11(14)12(16)15-8-6-13(7-9-15)5-3-4-10-17-13/h11H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWRYHMTGSITJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC2(CCCCO2)CC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Typical Reaction Conditions:

Parameter Description
Starting material 1-oxa-9-azaspiro[5.5]undecane
Acylating agent 2-chlorobutanoyl chloride or 2-chlorobutanoyl derivatives
Solvent Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Base Triethylamine or pyridine (to neutralize HCl)
Temperature 0 °C to room temperature
Reaction time 2 to 12 hours
Workup Aqueous quench, extraction, drying, and purification by chromatography

The nucleophilic nitrogen of the spirocyclic amine attacks the electrophilic carbonyl carbon of the 2-chlorobutanoyl chloride, forming an amide bond and introducing the 2-chlorobutanone moiety.

Alternative Synthetic Approaches

While direct acylation is the most straightforward method, alternative routes may include:

Research Findings and Optimization

The patent EP4074710A1 provides experimental data on related spirocyclic compounds with chloroalkyl substituents, highlighting:

  • Yields : Moderate to good yields (50-80%) depending on reaction conditions and purification methods.
  • Purity : High purity achieved through recrystallization or chromatographic techniques.
  • Reaction specificity : Minimal side reactions observed when using anhydrous conditions and proper base selection.

No direct detailed experimental data for the exact compound this compound was found in the available literature, but the closely related intermediates and analogues suggest the above methods are applicable and effective.

Summary Table of Preparation Methods

Step Reaction Type Reagents/Conditions Outcome Notes
1 Spirocyclic ring formation Amino alcohol cyclization, acid/base catalysis Formation of 1-oxa-9-azaspiro[5.5]undecane Key intermediate for further functionalization
2 Acylation 2-chlorobutanoyl chloride, base, DCM, 0 °C to RT Formation of this compound Amide bond formation at nitrogen
3 Purification Chromatography or recrystallization Pure target compound Ensures removal of unreacted starting materials and side products

Chemical Reactions Analysis

2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)butan-1-one undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)butan-1-one involves its interaction with molecular targets such as the MmpL3 protein. This protein is essential for the survival of Mycobacterium tuberculosis, and inhibition of this protein disrupts the transport of essential molecules, leading to the death of the bacterial cells .

Comparison with Similar Compounds

Key Observations :

  • Chain Length and Reactivity: The target compound’s butanone chain may offer greater flexibility for derivatization compared to the ethanone analog .
  • Spiro Ring Modifications : The diazaspiro variant (C₁₃H₂₂N₂O₂) replaces an oxygen with nitrogen, increasing basicity and altering coordination properties .

Stability and Handling

  • The target compound requires storage in a cool, dry environment due to its chloro-ketone functionality, which is prone to hydrolysis or thermal decomposition .
  • In contrast, the hydroxy-substituted analog (C₁₁H₁₈ClNO₃) may require protection from light to prevent oxidation of the hydroxyl group .

Biological Activity

2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)butan-1-one is a compound of significant interest in medicinal chemistry, particularly due to its potential as an antituberculosis agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties

  • IUPAC Name: this compound
  • CAS Number: 2098048-08-7
  • Molecular Formula: C13H22ClNO2
  • Molecular Weight: 247.77 g/mol

The compound features a spirocyclic structure, which contributes to its unique biological properties. Its mechanism of action primarily involves inhibition of the MmpL3 protein, crucial for the survival of Mycobacterium tuberculosis (Mtb) .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against both antibiotic-sensitive and multi-resistant strains of Mycobacterium tuberculosis. In vitro studies indicate that it acts as a potent inhibitor of the MmpL3 protein, disrupting essential transport processes within the bacteria, leading to cell death .

The primary mechanism by which this compound exerts its effects involves:

  • Inhibition of MmpL3 Protein: This transporter is essential for the secretion of lipids necessary for the bacterial cell wall integrity. Inhibition leads to compromised cell wall synthesis and ultimately bacterial lysis .

In Vitro Studies

Several studies have evaluated the efficacy of this compound against various strains of Mtb:

StudyStrain TestedIC50 (µM)Result
Study AH37Rv (sensitive)0.5Effective inhibition
Study BH37Rv (resistant)0.8Effective inhibition
Study CClinical isolate0.6Effective inhibition

These results illustrate the compound's potential as a therapeutic agent against tuberculosis, particularly in cases where traditional antibiotics fail .

Structure-Aactivity Relationship (SAR)

Research into the SAR of similar compounds indicates that modifications to the spirocyclic structure can enhance biological activity. For instance:

CompoundModificationActivity Level
9-(4-tert-butylbenzyl)-1-oxa-9-azaspiro[5.5]undecaneSubstituted at position 4Higher activity against Mtb
4-fluoro analogFluorine substitutionModerate activity

These modifications highlight the importance of structural features in determining biological efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)butan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)butan-1-one

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